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4-[3-

(Dimethylamino)propoxy]benzalde

hyde

Cat. No.: B1296539 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of benzaldehyde, salicylaldehyde, p-anisaldehyde, and p-

nitrobenzaldehyde.

This guide provides a detailed comparison of the key spectroscopic data from Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) for benzaldehyde and three of its common analogs: salicylaldehyde, p-anisaldehyde, and

p-nitrobenzaldehyde. The inclusion of experimental protocols and visual summaries aims to

facilitate the identification and characterization of these compounds in a laboratory setting.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for benzaldehyde and its selected analogs. These values highlight the

influence of different substituents on the spectroscopic properties of the aromatic aldehyde

core structure.

¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
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Compound
Aldehyde Proton
(CHO)

Aromatic Protons Other Protons

Benzaldehyde ~9.9 - 10.0 ~7.5 - 7.9 -

Salicylaldehyde ~9.9 ~6.9 - 7.6 ~11.0 (OH)

p-Anisaldehyde ~9.8 - 9.9 ~7.0 - 7.8 ~3.9 (OCH₃)

p-Nitrobenzaldehyde ~10.1 - 10.2 ~8.1 - 8.4 -

¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
Compound

Carbonyl Carbon
(C=O)

Aromatic Carbons Other Carbons

Benzaldehyde ~192.3 ~129 - 137 -

Salicylaldehyde ~196.5 ~117 - 161 -

p-Anisaldehyde ~190.8 ~114 - 165 ~55.4 (OCH₃)

p-Nitrobenzaldehyde ~190.5 ~124 - 151 -

IR Spectral Data (Key Absorption Frequencies in cm⁻¹)

Compound C=O Stretch
C-H
(Aldehyde)
Stretch

Aromatic C=C
Stretch

Other Key
Bands

Benzaldehyde ~1700 - 1705 ~2745, ~2820 ~1580, ~1600 -

Salicylaldehyde ~1665 ~2750, ~2850 ~1580, ~1610
~3000-3400

(broad, OH)

p-Anisaldehyde ~1685 ~2730, ~2840 ~1580, ~1600
~1260 (C-O

stretch)

p-

Nitrobenzaldehy

de

~1709 ~2740, ~2860 ~1530, ~1605
~1520, ~1350

(NO₂ stretches)
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Mass Spectrometry Data (Key m/z values)
Compound Molecular Ion (M⁺) Key Fragment Ions

Benzaldehyde 106 105 (M-1), 77 (C₆H₅⁺), 51

Salicylaldehyde 122 121 (M-1), 93, 65

p-Anisaldehyde 136 135 (M-1), 107, 92, 77

p-Nitrobenzaldehyde 151 150 (M-1), 121, 105, 93, 77

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the solid aldehyde or 5-10 µL of the liquid

aldehyde is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ 0.00).

¹H NMR Acquisition: The spectrometer is tuned and the magnetic field is shimmed to achieve

optimal resolution. A standard one-pulse sequence is used to acquire the proton spectrum.

Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum, which simplifies the spectrum by removing C-H coupling. A wider spectral width

(around 220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C

nucleus, a longer acquisition time with a greater number of scans (often several hundred to

thousands) and a slightly longer relaxation delay (2-5 seconds) are required.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase

corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Liquid Samples (Benzaldehyde, Salicylaldehyde, p-Anisaldehyde): A thin film of the liquid

is prepared by placing a drop of the sample between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Solid Samples (p-Nitrobenzaldehyde): A KBr pellet is prepared by grinding a small amount

of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent

disk using a hydraulic press.

Data Acquisition: The sample is placed in the spectrometer's sample holder. A background

spectrum of the empty sample holder (or a pure KBr pellet) is first recorded. The sample

spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction: A small amount of the sample is introduced into the ion source, often

via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

The sample is vaporized by heating.

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This process causes the molecules to ionize, forming a molecular

ion (M⁺), and to fragment into smaller, characteristic ions.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of benzaldehyde analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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